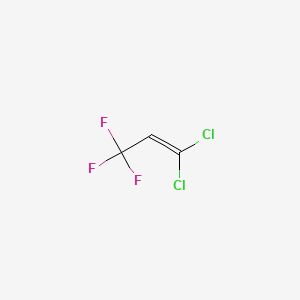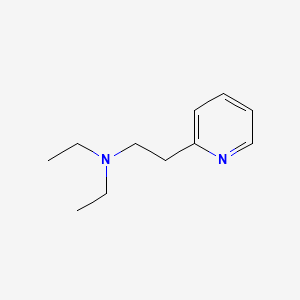
1,1-Dicloro-3,3,3-trifluoropropeno
Descripción general
Descripción
1,1-Dichloro-3,3,3-trifluoropropene is a chemical compound with the molecular formula C3H2Cl2F3 It is known for its unique combination of chlorine and fluorine atoms attached to a propene backbone
Aplicaciones Científicas De Investigación
1,1-Dichloro-3,3,3-trifluoropropene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a fire extinguishing agent , suggesting that its target could be the chemical reactions involved in combustion.
Mode of Action
The exact mode of action of 1,1-Dichloro-3,3,3-trifluoropropene is not well-documented. As a fire extinguishing agent, it likely works by interrupting the combustion process. This could involve inhibiting the chain reactions that sustain a fire, possibly by scavenging free radicals or by creating a barrier between the fuel and the oxygen .
Pharmacokinetics
Given its physical properties such as boiling point of 54°c and density of 14605/20
Result of Action
The primary result of the action of 1,1-Dichloro-3,3,3-trifluoropropene is the suppression of fire . On a molecular level, this likely involves the interruption of the combustion process, potentially through the inhibition of chain reactions or the creation of a barrier between the fuel and oxygen.
Métodos De Preparación
The synthesis of 1,1-Dichloro-3,3,3-trifluoropropene typically involves the reaction of 1,1,1-trifluoro-2-chloroethane with chlorine gas under specific conditions. The reaction is carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures. The industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1,1-Dichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Addition Reactions: The compound can participate in addition reactions with hydrogen halides, leading to the formation of more complex halogenated compounds.
Oxidation and Reduction: While less common, it can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include hydrogen halides, alkoxides, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1,1-Dichloro-3,3,3-trifluoropropene can be compared with similar compounds such as:
1,2-Dichloro-3,3,3-trifluoro-1-propene: This compound has a similar structure but with the chlorine atoms in different positions, leading to different reactivity and applications.
1,1,2-Trichloro-3,3,3-trifluoro-1-propene:
The uniqueness of 1,1-Dichloro-3,3,3-trifluoropropene lies in its specific arrangement of chlorine and fluorine atoms, which gives it distinct reactivity and makes it suitable for specialized applications.
Propiedades
IUPAC Name |
1,1-dichloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3/c4-2(5)1-3(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUDAHBJMFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060037 | |
| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-70-8 | |
| Record name | 1,1-Dichloro-3,3,3-trifluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)



